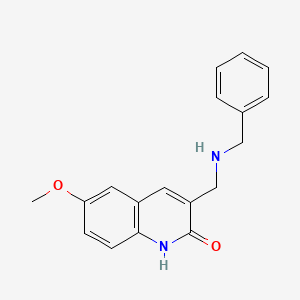

3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[(benzylamino)methyl]-6-methoxy-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-22-16-7-8-17-14(10-16)9-15(18(21)20-17)12-19-11-13-5-3-2-4-6-13/h2-10,19H,11-12H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFSIMKLBLEBGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C(=C2)CNCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one typically involves multi-step organic reactions. One common method includes the following steps:

Nitration: Introduction of a nitro group to the precursor compound.

Reduction: Conversion of the nitro group to an amine group.

Bromination: Introduction of a bromine atom to the compound.

Substitution: Replacement of the bromine atom with a benzylamino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one undergoes various types of chemical reactions, including:

Oxidation: Conversion of the methoxy group to a hydroxyl group.

Reduction: Reduction of the quinolinone core to a dihydroquinoline derivative.

Substitution: Replacement of the benzylamino group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 3-(Hydroxy-methyl)-6-methoxy-1H-quinolin-2-one.

Reduction: Formation of 3-(Benzylamino-methyl)-6-methoxy-1,2-dihydroquinoline.

Substitution: Formation of various substituted quinolinone derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways involved in signal transduction, leading to altered cellular responses. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one

Key Observations :

- Positional Isomerism: The 6-methoxy and 7-methoxy isomers (CAS 462067-55-6 vs. 462067-61-4) demonstrate how substituent placement affects physicochemical properties. For instance, the 6-methoxy derivative may exhibit distinct electronic effects compared to the 7-methoxy analogue due to resonance interactions with the quinolinone core .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Properties

Notes:

- The benzylamino-methyl group in the target compound likely increases lipophilicity compared to simpler methoxy derivatives, enhancing membrane permeability .

- The pKa of ~10–12 (estimated) suggests partial deprotonation under physiological conditions, influencing bioavailability .

Biological Activity

3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one is a compound belonging to the quinolinone family, recognized for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and comparative analysis with related compounds.

Structural Overview

The molecular formula of this compound is C18H18N2O2. Its structure features a methoxy group at the 6-position and a benzylaminomethyl substituent at the 3-position, contributing to its biological properties. The presence of these functional groups enhances its interactions with various biological targets.

The biological activity of this compound largely stems from its interaction with specific enzymes and receptors. It acts as an enzyme inhibitor by binding to active sites, which can block enzymatic activity and alter signal transduction pathways. This mechanism is crucial for its potential therapeutic applications in areas such as cancer treatment and inflammation reduction.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The compound's effectiveness is attributed to its capacity to induce apoptosis and inhibit cell cycle progression.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. It shows promise in reducing inflammation markers in cellular models, suggesting potential applications in treating inflammatory diseases .

Antimicrobial and Antiviral Effects

This compound has demonstrated antimicrobial and antiviral activities, making it a candidate for further exploration in infectious disease treatments. Its structural features allow it to interact effectively with microbial targets, inhibiting their growth.

Comparative Analysis with Related Compounds

A comparative study of structurally similar compounds reveals unique features that enhance the biological activity of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Methoxyquinolin-2-one | Lacks benzylamino group | Antimicrobial properties |

| 3-(Dimethylaminomethyl)-6-methoxyquinolin | Contains dimethylamino group | Enhanced cytotoxicity against cancer cells |

| 7-Methoxyquinoline | Methoxy group at position 7 | Antiviral activity against herpes viruses |

| 4-Aminoquinoline | Amino group at position 4 | Antimicrobial and anti-inflammatory effects |

The unique combination of functional groups in this compound enhances both its biological activity and therapeutic potential compared to simpler derivatives.

Case Studies and Research Findings

Several studies highlight the efficacy of this compound:

- Antitumor Activity : In a study assessing various quinolinone derivatives, this compound showed IC50 values indicating potent inhibition against tumor cell lines, supporting its role as a potential anticancer agent .

- Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For instance, it was shown to significantly reduce the activity of myosin ATPase, a critical enzyme in muscle contraction and cellular movement, which is often upregulated in cancer cells .

Q & A

Q. What synthetic strategies are optimal for preparing 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one, and how can intermediates be characterized?

Answer:

- Synthetic Routes : Start with 6-methoxy-1H-quinolin-2-one as the core scaffold. Introduce the benzylamino-methyl group via reductive amination or nucleophilic substitution. For example, react the quinolinone with benzylamine and formaldehyde under acidic conditions, followed by purification via column chromatography .

- Intermediate Characterization : Use ¹H/¹³C NMR to confirm regioselectivity (e.g., shifts at δ 3.8–4.2 ppm for –CH₂– groups) and LC-MS for molecular weight validation. Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) .

Q. How can researchers resolve discrepancies in reported biological activity data for quinolin-2-one derivatives?

Answer:

- Data Validation : Replicate assays under standardized conditions (e.g., cell lines, incubation times). Use orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) to confirm activity.

- Structural Confirmation : Ensure compound purity (>95% by HPLC) and verify stereochemistry via X-ray crystallography (if crystalline) or NOESY NMR .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound for target binding?

Answer:

- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on the benzylamino-methyl group’s role in hydrogen bonding or π-π stacking.

- QSAR Analysis : Corrogate substituent effects (e.g., methoxy vs. hydroxyl groups) on bioactivity using datasets from analogs like 6,7-dimethoxyquinoline derivatives .

Q. What experimental designs are recommended for assessing the compound’s pharmacokinetic (PK) properties?

Answer:

- In Vitro ADME :

- Solubility : Measure in PBS (pH 7.4) and simulated gastric fluid.

- Metabolic Stability : Use liver microsomes (human/rat) with LC-MS quantification of parent compound degradation.

- In Vivo PK : Administer intravenously/orally in rodent models. Collect plasma samples at intervals (0–24 hr) and quantify via UHPLC-MS/MS .

Q. How can researchers address low yield in the final step of the synthesis?

Answer:

- Optimization Strategies :

- Vary catalysts (e.g., replace InCl₃ with Bi(OTf)₃ for milder conditions) .

- Use microwave-assisted synthesis to reduce reaction time (e.g., 360 W, 5–10 min) and improve yield .

- Byproduct Analysis : Conduct HRMS to identify side products (e.g., over-alkylation) and adjust stoichiometry .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s cytotoxicity across studies?

Answer:

- Source Investigation : Compare cell lines (e.g., HeLa vs. MCF-7) and assay protocols (e.g., MTT vs. resazurin).

- Redox Activity Check : Test the compound’s intrinsic fluorescence or redox activity to rule out assay interference .

Methodological Tables

Q. Table 1. Key Analytical Techniques for Structural Validation

| Technique | Application | Example Data | Reference |

|---|---|---|---|

| ¹H NMR | Confirm benzylamino-methyl integration | δ 4.1 ppm (–CH₂–) | |

| X-ray | Resolve stereochemistry | CCDC deposition code | |

| HRMS | Verify molecular formula | [M+H]⁺ = 323.1522 |

Q. Table 2. In Vitro Assay Conditions for Biological Evaluation

| Assay Type | Target | Buffer | Positive Control | Reference |

|---|---|---|---|---|

| Enzymatic | Kinase X | Tris-HCl (pH 7.5) | Staurosporine | |

| Cellular | Apoptosis | RPMI + 10% FBS | Doxorubicin |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.